molecular formula C23H27NO3 B4021144 (3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine

(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine

Cat. No. B4021144
M. Wt: 365.5 g/mol
InChI Key: QWWGMGVMIIWGCP-UHFFFAOYSA-N
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Description

The compound "(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine" is of interest in the field of organic chemistry due to its unique structural and functional properties. The research focuses on various aspects including synthesis methods, molecular structure, chemical reactions, and its physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that include the formation of intermediate products, which are then further modified through reactions such as Vilsmeier-formylation, condensation, and reduction to achieve the desired compounds (Trachsel, 2003). These processes highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine" has been examined through crystallographic and computational studies, revealing how the furyl ring orientation and intermolecular interactions influence the crystal packing and stability of these compounds (Sathiyaraj et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of compounds with similar structures has been explored through their interactions with various reagents, demonstrating how modifications to the chemical structure can lead to significant changes in their chemical properties and reactivity (Raju, Neelakantan, & Bhalerao, 2007). This includes the synthesis of key intermediates that are crucial for further chemical transformations.

Physical Properties Analysis

The physical properties, including the molecular geometry and vibrations of related compounds, have been meticulously analyzed using techniques like DFT/B3LYP methods, providing insights into the stability and spectroscopic properties of these molecules (Sathiyaraj et al., 2018).

Chemical Properties Analysis

Investigations into the chemical properties of analogous compounds have revealed the influence of substituents on their reactivity and interactions with other molecules. For example, the presence of specific functional groups can significantly affect the compound's ability to participate in various chemical reactions, highlighting the importance of detailed chemical property analysis (Grunder-Klotz & Ehrhardt, 1991).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-6-9-19(10-7-17)20(21-5-4-14-27-21)12-13-24-16-18-8-11-22(25-2)23(15-18)26-3/h4-11,14-15,20,24H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWGMGVMIIWGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCNCC2=CC(=C(C=C2)OC)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine
Reactant of Route 2
(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine
Reactant of Route 3
(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine
Reactant of Route 4
(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine
Reactant of Route 5
(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine
Reactant of Route 6
(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine

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